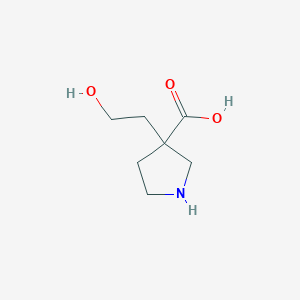![molecular formula C21H12N2O2S B6363437 1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one CAS No. 1024480-47-4](/img/structure/B6363437.png)
1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one, also known as PTI, is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. PTI is primarily used in laboratory experiments related to the study of biochemical and physiological effects. The compound has a unique chemical structure that makes it a valuable research tool, as it can be used to study the interactions between various molecules and their effects on the body.
科学研究应用
1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one has been used in a variety of scientific research applications, including the study of enzyme inhibition, drug metabolism, and cellular signaling pathways. The compound has also been used to study the effects of various drugs on the body, as well as to study the effects of various environmental toxins. Additionally, this compound has been used to study the effects of radiation on cells, and to study the effects of various hormones.
作用机制
The mechanism of action of 1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one is not fully understood. However, it is believed that the compound binds to specific receptors on the cell surface, which then triggers a series of biochemical and physiological responses. This binding of this compound to the receptor is believed to be responsible for the compound’s ability to interact with various molecules and affect their activity.
Biochemical and Physiological Effects
This compound has been shown to affect a variety of biochemical and physiological processes. For example, the compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and other enzymes involved in drug metabolism. Additionally, this compound has been shown to affect the activity of various hormones, including estradiol and testosterone. The compound has also been shown to affect the activity of various cellular signaling pathways, such as those involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one has several advantages for laboratory experiments. For example, the compound is relatively easy to synthesize, and is relatively stable in solution. Additionally, the compound has a unique chemical structure, which makes it a valuable research tool. However, the compound is not without its limitations. For example, the compound has a relatively short half-life, which can limit its use in long-term experiments. Additionally, the compound is not very soluble in water, which can limit its use in certain experiments.
未来方向
The potential future directions for 1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one research are numerous. For example, this compound could be used to study the effects of various environmental toxins on the body, as well as to study the effects of various drugs on the body. Additionally, this compound could be used to study the effects of radiation on cells, as well as to study the effects of various hormones. Additionally, this compound could be used to study the effects of various drugs on the activity of various enzymes, such as cytochrome P450. Finally, this compound could be used to study the effects of various drugs on cellular signaling pathways, such as those involved in the regulation of cell growth and differentiation.
合成方法
1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one is synthesized using a multi-step process. The first step involves the reaction of 2-thienylacetonitrile with benzaldehyde to produce a nitrile intermediate. This intermediate is then reacted with ethyl formate to form a ketone, which is then reacted with hydrazine to form the final product. The synthesis of this compound is relatively simple, and can be readily performed in a laboratory setting.
属性
IUPAC Name |
1-benzoyl-3-thiophen-2-ylindeno[1,2-c]pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O2S/c24-20-15-10-5-4-9-14(15)19-17(20)18(16-11-6-12-26-16)22-23(19)21(25)13-7-2-1-3-8-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRGZAZACAMXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=C(C(=N2)C4=CC=CS4)C(=O)C5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7-Dimethyl-1-(((3-(phenylmethoxy)(2-pyridyl))amino)sulfonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363355.png)








![[(Methoxy)(methyl)]carbene chromium pentacarbonyl](/img/structure/B6363438.png)



